Paullinic acid
Overview
Description
Mechanism of Action
Target of Action
Paullinic acid is an omega-7 fatty acid found in a variety of plant sources, including guarana (Paullinia cupana) from which it gets its name . It is one of a number of eicosenoic acids
Mode of Action
It is known that fatty acids play a crucial role in various biological functions such as structural constituents of cell membranes, protective coatings such as waxes and cutin, and also as storage reserve in seeds .
Biochemical Pathways
This compound, as a long-chain fatty acid, is likely involved in various biochemical pathways related to lipid metabolism. These pathways may include the synthesis and degradation of triglycerides, phospholipids, and cholesterol esters . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully understood due to limited research. As a fatty acid, it is likely absorbed in the intestines and distributed throughout the body via the bloodstream. It is likely metabolized in the liver and excreted via the kidneys .
Result of Action
As a fatty acid, it likely plays a role in maintaining the integrity of cell membranes, providing energy storage, and participating in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paullinic acid can be synthesized through the hydrolysis of triglycerides found in guarana seed oil. The process involves the extraction of the oil followed by saponification, which breaks down the triglycerides into glycerol and fatty acids, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of guarana seed oil, followed by purification processes such as distillation and crystallization to isolate the fatty acid . Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .
Types of Reactions:
Reduction: The double bond in this compound can be reduced to form saturated fatty acids.
Substitution: The carboxyl group of this compound can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides and amines are commonly used in esterification and amidation reactions.
Major Products Formed:
Oxidation: Hydroperoxides and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Paullinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing properties.
Comparison with Similar Compounds
Vaccenic acid (cis-11-octadecenoic acid): Another omega-7 fatty acid with a similar structure but differing in the position of the double bond.
Palmitoleic acid (cis-9-hexadecenoic acid): An omega-7 fatty acid with a shorter carbon chain.
Uniqueness: Paullinic acid is unique due to its specific double bond position and its high concentration in guarana seed oil . This makes it particularly valuable for certain industrial and medicinal applications .
Properties
IUPAC Name |
(Z)-icos-13-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXZXNYJPAJJOQ-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402624 | |
Record name | 13-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Paullinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17735-94-3 | |
Record name | cis-13-Eicosenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17735-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paullinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAULLINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Paullinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13.4 °C | |
Record name | Paullinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Paullinic acid and where is it found?
A1: this compound, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid. It is commonly found in the seed oils of plants from the Sapindaceae family, including rambutan (Nephelium lappaceum L) [], guarana (Paullinia cupana var. sorbilis) [], and various Allophylus species []. One particularly rich source is Paullinia elegans, where it constitutes a significant portion of the seed oil, triglycerides, and cyanolipid content [].
Q2: What is the structure of this compound and what is its molecular formula and weight?
A2: this compound is a 20-carbon chain fatty acid with a cis double bond at the 13th carbon from the omega end. Its molecular formula is C20H38O2, and its molecular weight is 310.51 g/mol. []
Q3: How is this compound typically analyzed and identified?
A3: this compound can be analyzed and identified through techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ]. To differentiate it from other monoenoic fatty acid isomers, researchers often analyze its 4,4-dimethyloxazoline derivatives []. Confirmation of its double bond stereochemistry can be achieved through infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy [].
Q4: Besides seed oils, are there other potential sources of this compound?
A5: While predominantly found in seed oils, this compound has also been detected in the leaves of Salvia taxa from Turkey [] and the seeds of Brazilian Sapindaceae species []. This suggests potential alternative sources for this fatty acid.
Q5: Are there any studies on the biological activity of this compound?
A5: While the provided abstracts primarily focus on the occurrence and extraction of this compound, it's important to note that research on its specific biological activities, such as potential health benefits or applications in pharmaceuticals, is not extensively covered in these abstracts.
Q6: What are the potential applications of this compound?
A7: The high content of this compound, alongside other essential fatty acids, in the oils of Tetracarpodium conopodium and Garcinia kola suggests their potential utility in various industries, including food, beverages, fine chemicals, oils, and pharmaceuticals []. Further research is needed to explore specific applications within these sectors.
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